molecular formula C9H12N2O2 B3252561 N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide CAS No. 217316-41-1

N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide

Cat. No. B3252561
Key on ui cas rn: 217316-41-1
M. Wt: 180.2 g/mol
InChI Key: CVMOWVBFAGMXJB-UHFFFAOYSA-N
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Patent
US06156767

Procedure details

To a solution of N-methoxy-N-methyl-2-pyridin-3-yl-acetamide (279 mg in 5 mL dry tetrahydrofuran) at -30° C. was added 3.1 mL of a 1M diisobutylaluminum hydride solution in tetrahydrofuran and the mixture stirred at low temperature. After 30 minutes, the reaction was quenched by the careful addition of saturated aqueous sodium potassium tartarate. The resulting mixture was allowed to stir while warming to room temperature at which time the mixture was diluted with ethyl acetate and filtered through a pad of sodium sulfate. Purification of the concentrate by flash chromatography on silica gel (methylene chloride:methanol, 94:6) gave the title compound (120 mg).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:12])[CH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1.[H-].C([Al+]CC(C)C)C(C)C>O1CCCC1>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH2:5][CH:4]=[O:12])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CON(C(CC=1C=NC=CC1)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at low temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the careful addition of saturated aqueous sodium potassium tartarate
STIRRING
Type
STIRRING
Details
to stir
ADDITION
Type
ADDITION
Details
was diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of sodium sulfate
CUSTOM
Type
CUSTOM
Details
Purification of the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate by flash chromatography on silica gel (methylene chloride:methanol, 94:6)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC(=CC=C1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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